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Compound Name: 2,5-dibutyl-1H-imidazole

Cat. No.: B15433336 Get Quote

As of the latest search, specific theoretical and computational studies exclusively focused on

2,5-dibutyl-1H-imidazole are not readily available in the public literature. However, a wealth of

research exists on the computational analysis of various other imidazole derivatives. This guide

synthesizes the common theoretical and computational methodologies applied to the imidazole

scaffold, providing a robust framework for researchers and drug development professionals

interested in studying 2,5-dibutyl-1H-imidazole or similar molecules.

This technical whitepaper will detail the prevalent computational techniques, illustrate the types

of data generated, and provide standardized protocols derived from studies on analogous

imidazole compounds.

Core Computational Methodologies for Imidazole
Derivatives
Theoretical and computational studies of imidazole derivatives predominantly employ a

combination of quantum mechanics and molecular mechanics methods to elucidate molecular

structure, reactivity, and biological interactions.

Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a

molecule. Density Functional Theory (DFT) is the most common method due to its balance of

accuracy and computational cost.
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Experimental Protocol: Density Functional Theory (DFT) Optimization and Frequency Analysis

Initial Structure Generation: The 3D structure of the imidazole derivative is first built using

molecular modeling software (e.g., GaussView, Avogadro).

Method and Basis Set Selection: A functional and basis set are chosen. A popular

combination for organic molecules is the B3LYP functional with the 6-311G(d,p) or a larger

basis set like 6-311++G(d,p) for higher accuracy.[1][2]

Geometry Optimization: The initial structure is optimized to find the lowest energy

conformation. This process adjusts bond lengths, bond angles, and dihedral angles to locate

a minimum on the potential energy surface.

Frequency Calculation: A frequency calculation is performed on the optimized geometry at

the same level of theory. The absence of imaginary frequencies confirms that the structure is

a true minimum. These calculations also provide thermodynamic properties (enthalpy, Gibbs

free energy) and theoretical vibrational spectra (IR, Raman).[2][3]

Solvent Effects: To simulate a more realistic environment (e.g., water or an organic solvent),

a continuum solvent model like the Polarizable Continuum Model (PCM) can be incorporated

into the calculations.[4]

Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.

This is crucial for drug discovery to understand binding modes and estimate binding affinity.

Experimental Protocol: Molecular Docking of an Imidazole Ligand

Preparation of the Receptor: The 3D crystal structure of the target protein is obtained from a

repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically

removed, and polar hydrogens are added.

Preparation of the Ligand: The 3D structure of the imidazole derivative is generated and

optimized using a quantum chemical method (as described above) or a molecular mechanics

force field.
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Grid Box Generation: A docking grid or box is defined around the active site of the protein.

The size and center of the box are chosen to encompass the binding pocket.

Docking Simulation: Docking software (e.g., AutoDock, Glide, GOLD) is used to

systematically sample different conformations and orientations of the ligand within the active

site. A scoring function is used to rank the resulting poses.

Analysis of Results: The top-ranked poses are analyzed to identify key interactions (e.g.,

hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and protein

residues. The binding energy or docking score provides a qualitative estimate of binding

affinity.[1][2]

Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a ligand-protein complex over

time, offering a more realistic view than static docking.

Experimental Protocol: Ligand-Protein Complex MD Simulation

System Setup: The best-ranked pose from molecular docking is used as the starting

structure. The complex is placed in a periodic box of solvent (e.g., water molecules). Ions are

added to neutralize the system and mimic physiological salt concentration.

Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM, GROMOS) is

chosen to describe the interactions between atoms.

Minimization: The energy of the entire system is minimized to remove any steric clashes or

unfavorable geometries.

Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and then

equilibrated at constant pressure and temperature (NPT ensemble) to ensure the system is

stable.

Production Run: A long-duration simulation (typically nanoseconds to microseconds) is run to

collect trajectory data.[1][2]
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Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex,

calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and

analyze intermolecular interactions over time.

Data Presentation: Quantitative Insights
The following tables are representative of the quantitative data generated from the

computational studies described above.

Table 1: Calculated Geometrical Parameters for a Representative Imidazole Core (Note: These

are example values based on typical imidazole structures, not specific to 2,5-dibutyl-1H-
imidazole.)

Parameter Bond/Angle B3LYP/6-311G(d,p)
Experimental
(Imidazole)

Bond Lengths (Å) C1 - C2 1.396 1.386

N3 - C4 1.350 1.326

C1 - N5 1.436 1.369

Bond Angles (°) N5 - C4 - N3 111.5 111.0

N3 - C2 - C1 110.5 109.8

C1 - N5 - C4 107.9 107.2

Data derived from methodologies described in cited literature.[5]

Table 2: Frontier Molecular Orbital (FMO) Analysis (Note: Example values.)

Parameter Value (eV) Implication

E (HOMO) -6.25 Electron-donating ability

E (LUMO) -0.89 Electron-accepting ability

Energy Gap (ΔE) 5.36 Chemical Reactivity/Stability
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FMO analysis is a common output of quantum chemical calculations, providing insights into

chemical reactivity and electronic transitions.[1][2]

Table 3: Molecular Docking Results for an Imidazole Derivative against a Kinase Target (Note:

Example values.)

PDB ID
Binding Energy
(kcal/mol)

Interacting
Residues

Interaction Type

2XIR -9.6 LYS868, GLU885 Hydrogen Bond

VAL848, LEU1035 Hydrophobic

3W2R -8.7 ASP921 Hydrogen Bond

PHE918, LEU788 Pi-Alkyl, Hydrophobic

Binding energies and interaction data are standard outputs of molecular docking simulations.[2]

Visualization of Workflows and Pathways
Diagrams created using Graphviz help to visualize complex workflows and relationships in

computational chemistry.
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Caption: Computational workflow for analyzing an imidazole derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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